molecular formula C16H11F4NO5 B7434207 [2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate

[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate

Cat. No. B7434207
M. Wt: 373.25 g/mol
InChI Key: MOTCUFVBOVMIAP-UHFFFAOYSA-N
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Description

[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate, also known as DFN, is a chemical compound that has been extensively studied for its potential applications in scientific research. DFN is a member of the benzoate family of compounds and is characterized by its unique chemical structure, which contains several functional groups that make it an attractive target for synthesis and study.

Mechanism of Action

[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate is believed to act as a potent inhibitor of certain enzymes, including fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). These enzymes play important roles in the metabolism of endocannabinoids, which are signaling molecules that regulate a variety of physiological processes. By inhibiting FAAH and MAGL, [2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate may increase the levels of endocannabinoids in the body, leading to a range of potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that [2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate has a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anxiolytic properties. In addition, the compound has been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including anxiety, depression, and epilepsy.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate is its potent and selective inhibition of FAAH and MAGL, which makes it an attractive target for drug development. However, the compound's complex chemical structure and potential toxicity may also pose challenges for researchers working with the compound in the laboratory.

Future Directions

There are many potential future directions for research on [2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate, including the development of new therapeutic applications for the compound, as well as the exploration of its potential as a tool for studying endocannabinoid signaling pathways. In addition, further studies are needed to better understand the compound's pharmacokinetics and potential toxic effects, in order to optimize its use as a research tool and potential therapeutic agent.

Synthesis Methods

[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate can be synthesized using a variety of methods, including the reaction of 3-fluoro-2-methyl-6-nitrobenzoic acid with 2-(difluoromethoxy)-3-fluorobenzyl chloride in the presence of a base. This reaction results in the formation of [2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate, which can be purified and isolated using standard laboratory techniques.

Scientific Research Applications

[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. Researchers have investigated the compound's mechanism of action, as well as its biochemical and physiological effects, in order to better understand its potential therapeutic uses.

properties

IUPAC Name

[2-(difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F4NO5/c1-8-10(17)5-6-12(21(23)24)13(8)15(22)25-7-9-3-2-4-11(18)14(9)26-16(19)20/h2-6,16H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTCUFVBOVMIAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C(=O)OCC2=C(C(=CC=C2)F)OC(F)F)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F4NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Difluoromethoxy)-3-fluorophenyl]methyl 3-fluoro-2-methyl-6-nitrobenzoate

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